molecular formula C17H25N3O3 B1434845 N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1322601-12-6

N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide

Cat. No. B1434845
M. Wt: 319.4 g/mol
InChI Key: IBHSQUORQRMPOQ-MLCCFXAWSA-N
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Description

The compound “N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide” is a biaryl compound . It is mentioned in a patent application by Bristol Myers Squibb Co . The patent application is related to biaryl kinase inhibitors, which can inhibit AAK1 (adaptor associated kinase 1) . These compounds are used for treating conditions such as pain, Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Scientific Research Applications

Antitubercular Activity

Research has explored the antitubercular activity of derivatives related to the pyridine moiety, demonstrating significant potential against various mycobacteria strains, including drug-resistant non-tuberculous mycobacteria. This suggests a pathway for the rational design of new antitubercular compounds leveraging similar structural frameworks (Asif, 2014).

Pharmacological Profile Improvement

Stereochemistry plays a crucial role in enhancing the pharmacological profile of compounds, as evidenced by studies on phenylpiracetam and its derivatives. The direct relationship between stereocenters' configuration and biological properties underscores the importance of stereochemical considerations in the design of more effective therapeutic agents (Veinberg et al., 2015).

Analysis of Carcinogenic Metabolites

The detailed analysis of carcinogenic metabolites in various biological matrices highlights the importance of analytical techniques in understanding the biological effects and exposure levels of potentially harmful compounds. Liquid chromatography coupled to mass spectrometry has emerged as a method of choice for sensitive and selective analysis, emphasizing the role of analytical chemistry in safety assessments (Teunissen et al., 2010).

Synthesis of Central Nervous System (CNS) Acting Drugs

Functional chemical groups, particularly heterocycles, play a pivotal role in the synthesis of compounds with potential CNS activity. The exploration of these functional groups provides a foundation for developing novel therapeutics targeting various CNS disorders, offering insights into the chemical diversity and therapeutic potential of heterocyclic compounds (Saganuwan, 2017).

Heterocyclic N-oxide Molecules in Drug Applications

The versatility of heterocyclic N-oxide molecules in organic synthesis, catalysis, and drug applications underscores their significance in medicinal chemistry. These compounds, including those derived from pyridine, exhibit a range of biological activities, such as anticancer, antibacterial, and anti-inflammatory properties, demonstrating their potential in drug development (Li et al., 2019).

properties

IUPAC Name

N-[(2S)-4-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12(2)9-14(20-17(22)15-6-4-8-23-15)16(21)19-11-13-5-3-7-18-10-13/h3,5,7,10,12,14-15H,4,6,8-9,11H2,1-2H3,(H,19,21)(H,20,22)/t14-,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHSQUORQRMPOQ-MLCCFXAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC1=CN=CC=C1)NC(=O)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC1=CN=CC=C1)NC(=O)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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